molecular formula C18H11NO3 B5738805 2-(4-hydroxy-2(1H)-quinolinylidene)-1H-indene-1,3(2H)-dione

2-(4-hydroxy-2(1H)-quinolinylidene)-1H-indene-1,3(2H)-dione

Cat. No. B5738805
M. Wt: 289.3 g/mol
InChI Key: HTWRAMBFNAAKQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-hydroxy-2(1H)-quinolinylidene)-1H-indene-1,3(2H)-dione, also known as QID, is a chemical compound that has been extensively studied for its potential applications in various fields of research. QID is a heterocyclic compound that contains both quinoline and indene moieties in its structure. In

Mechanism of Action

The exact mechanism of action of 2-(4-hydroxy-2(1H)-quinolinylidene)-1H-indene-1,3(2H)-dione is not fully understood, but it is believed to involve the formation of reactive oxygen species (ROS) upon exposure to light. These ROS can then interact with cellular components such as DNA and proteins, leading to cell death. 2-(4-hydroxy-2(1H)-quinolinylidene)-1H-indene-1,3(2H)-dione has also been shown to disrupt the cell membrane of bacteria and fungi, leading to their death.
Biochemical and physiological effects:
2-(4-hydroxy-2(1H)-quinolinylidene)-1H-indene-1,3(2H)-dione has been shown to exhibit low toxicity in vitro and in vivo, making it a promising candidate for further development as a therapeutic agent. 2-(4-hydroxy-2(1H)-quinolinylidene)-1H-indene-1,3(2H)-dione has also been shown to exhibit good stability under various environmental conditions, making it suitable for use in a wide range of applications.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(4-hydroxy-2(1H)-quinolinylidene)-1H-indene-1,3(2H)-dione is its versatility, as it can be easily modified to introduce various functional groups that can impart specific properties. However, one of the limitations of 2-(4-hydroxy-2(1H)-quinolinylidene)-1H-indene-1,3(2H)-dione is its relatively low solubility in water, which can make it difficult to work with in aqueous environments.

Future Directions

There are several potential future directions for research on 2-(4-hydroxy-2(1H)-quinolinylidene)-1H-indene-1,3(2H)-dione. One area of interest is the development of new synthetic methods for 2-(4-hydroxy-2(1H)-quinolinylidene)-1H-indene-1,3(2H)-dione and its derivatives, which can improve the yield and purity of the product. Another area of interest is the investigation of 2-(4-hydroxy-2(1H)-quinolinylidene)-1H-indene-1,3(2H)-dione's potential as a photosensitizer for use in photodynamic therapy for cancer treatment. Additionally, the antibacterial and antifungal properties of 2-(4-hydroxy-2(1H)-quinolinylidene)-1H-indene-1,3(2H)-dione could be further explored for the development of new antibiotics.

Synthesis Methods

2-(4-hydroxy-2(1H)-quinolinylidene)-1H-indene-1,3(2H)-dione can be synthesized through a multistep process involving the condensation of 2-amino-4-hydroxyquinoline with 1H-indene-1,3(2H)-dione in the presence of a suitable catalyst. The resulting product is then purified and characterized using various analytical techniques such as NMR spectroscopy and X-ray crystallography.

Scientific Research Applications

2-(4-hydroxy-2(1H)-quinolinylidene)-1H-indene-1,3(2H)-dione has been extensively studied for its potential applications in the field of organic electronics, where it can be used as a fluorescent probe for the detection of various analytes. 2-(4-hydroxy-2(1H)-quinolinylidene)-1H-indene-1,3(2H)-dione has also been investigated for its potential use as a photosensitizer in photodynamic therapy for cancer treatment. Additionally, 2-(4-hydroxy-2(1H)-quinolinylidene)-1H-indene-1,3(2H)-dione has been shown to exhibit antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.

properties

IUPAC Name

2-(1-hydroxy-3-oxoinden-2-yl)-1H-quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11NO3/c20-15-9-14(19-13-8-4-3-7-12(13)15)16-17(21)10-5-1-2-6-11(10)18(16)22/h1-9,21H,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTWRAMBFNAAKQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C2=O)C3=CC(=O)C4=CC=CC=C4N3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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